molecular formula C8H18N2 B2840814 1-Pyrrolidin-1-ylmethyl-propylamine CAS No. 883547-04-4

1-Pyrrolidin-1-ylmethyl-propylamine

Cat. No.: B2840814
CAS No.: 883547-04-4
M. Wt: 142.246
InChI Key: JGFPTUFHGRZOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrrolidin-1-ylmethyl-propylamine is an organic compound with the molecular formula C(_8)H(_18)N(_2). It is characterized by the presence of a pyrrolidine ring attached to a propylamine chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrrolidin-1-ylmethyl-propylamine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1-bromo-3-chloropropane under basic conditions to form the intermediate 1-(3-chloropropyl)pyrrolidine. This intermediate is then reacted with ammonia or an amine to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidin-1-ylmethyl-propylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Amides, nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

1-Pyrrolidin-1-ylmethyl-propylamine finds applications in multiple scientific domains:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Pyrrolidin-1-ylmethyl-propylamine exerts its effects involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Pyrrolidin-1-ylmethyl-propylamine can be compared with other similar compounds such as:

    1-Pyrrolidin-1-ylmethyl-ethylamine: Differing by one carbon in the alkyl chain, this compound exhibits slightly different reactivity and properties.

    1-Pyrrolidin-1-ylmethyl-butylamine: With an additional carbon in the alkyl chain, this compound shows variations in its chemical behavior and applications.

Uniqueness: The unique structure of this compound, with its specific alkyl chain length and pyrrolidine ring, imparts distinct chemical and physical properties that make it valuable for targeted applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-pyrrolidin-1-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-8(9)7-10-5-3-4-6-10/h8H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFPTUFHGRZOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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